N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide
CAS No.:
Cat. No.: VC15193442
Molecular Formula: C24H22N2O4S
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22N2O4S |
|---|---|
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | N-[3-(benzenesulfonyl)-1-benzyl-4,5-dimethylpyrrol-2-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C24H22N2O4S/c1-17-18(2)26(16-19-10-5-3-6-11-19)23(25-24(27)21-14-9-15-30-21)22(17)31(28,29)20-12-7-4-8-13-20/h3-15H,16H2,1-2H3,(H,25,27) |
| Standard InChI Key | BRTGMFRWVLJNNP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3)CC4=CC=CC=C4)C |
Introduction
N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide is a complex organic compound characterized by its unique structural features, which include a furan ring, a pyrrole moiety, and a phenylsulfonyl group. These components contribute to its chemical reactivity and potential biological activity. The compound's molecular formula and weight are crucial for understanding its properties and applications.
Synthesis and Chemical Reactions
The synthesis of N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. These reactions can be optimized to enhance yield and purity, often employing catalysts and purification techniques such as chromatography.
Common chemical reactions include:
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Oxidation: Using reagents like potassium permanganate.
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Reduction: Using reagents like lithium aluminum hydride.
Biological Activity and Potential Applications
| Application Area | Potential Use |
|---|---|
| Inflammation | Inhibiting inflammatory responses |
| Cancer | Inhibiting cancer progression |
| Medicinal Chemistry | Developing therapeutic agents |
Comparison with Related Compounds
Several compounds share structural similarities with N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide, including:
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N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide: Similar structure but with a cyclopentyl group instead of benzyl.
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N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl]-1-propylaniline: Lacks the furan ring and has a different sulfonyl group.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide | C23H27N2O3S | 390.5 |
| N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl]-1-propylaniline | C19H26N2O3S | 362.49 |
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